molecular formula C9H12N2O2 B1518898 3-(4-Aminophenoxy)propanamide CAS No. 121489-79-0

3-(4-Aminophenoxy)propanamide

Cat. No. B1518898
CAS RN: 121489-79-0
M. Wt: 180.2 g/mol
InChI Key: CYFJIKZBCBBFIS-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propanamide is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of substituted amides and contains an aromatic ring and an amide functional group .


Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)propanamide consists of a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propanamide is a powder at room temperature . It has a molecular weight of 180.21 .

Scientific Research Applications

Biotechnology: Proteomics Research

3-(4-Aminophenoxy)propanamide is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound is used as a specialty product in the identification and quantification of proteins, aiding in the understanding of their role in complex biological systems .

Pharmaceutical Research: Drug Development

In pharmaceutical research, 3-(4-Aminophenoxy)propanamide is explored for its potential use in drug development. Its properties may contribute to the synthesis of novel compounds with therapeutic benefits. Researchers investigate its interactions with various biological targets to develop new medications .

Material Science: Nanomaterial Synthesis

This compound plays a role in the synthesis of nanomaterials. Its unique properties are beneficial in creating materials with specific nano-scale features, which are essential in developing advanced materials with improved performance for various applications .

Analytical Chemistry: Chromatography and Spectroscopy

3-(4-Aminophenoxy)propanamide is used in analytical chemistry techniques such as chromatography and spectroscopy. It serves as a standard or a reagent in the qualitative and quantitative analysis of chemical substances, helping scientists achieve precise measurements and analyses .

Chemical Synthesis: Intermediate Compound

In chemical synthesis, 3-(4-Aminophenoxy)propanamide is employed as an intermediate compound. It is involved in the preparation of more complex chemical entities, serving as a building block in the construction of diverse molecular structures .

Environmental Science: Pollution Reduction

Although direct applications of 3-(4-Aminophenoxy)propanamide in environmental science are not well-documented, related research in nanotechnology suggests its potential indirect role. Nanomaterials derived from such compounds could be used in environmental cleanup processes, such as water purification and air quality improvement .

Safety And Hazards

The safety information for 3-(4-Aminophenoxy)propanamide indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(4-aminophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJIKZBCBBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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